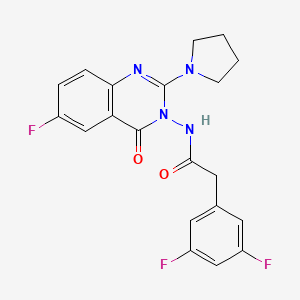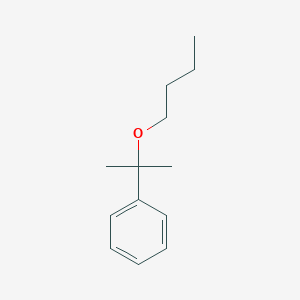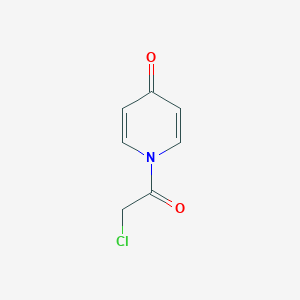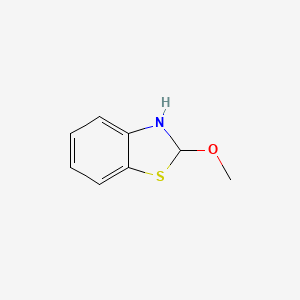
4-Cyclopropyl-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-3-methylphenol is an organic compound belonging to the phenol family It features a cyclopropyl group attached to the benzene ring, along with a methyl group at the meta position relative to the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by methylation and hydroxylation. For instance, cyclopropyl bromide can be reacted with a phenol derivative under basic conditions to introduce the cyclopropyl group. Subsequent methylation using methyl iodide and a strong base, such as sodium hydride, yields the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol to cyclopropylmethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclopropylmethylbenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
4-Cyclopropyl-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-3-methylphenol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the cyclopropyl and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Isopropyl-3-methylphenol: Similar structure but with an isopropyl group instead of a cyclopropyl group.
4-Methylphenol (p-Cresol): Lacks the cyclopropyl group, making it less sterically hindered.
3-Methylphenol (m-Cresol): Similar to 4-Cyclopropyl-3-methylphenol but without the cyclopropyl group.
Uniqueness: this compound’s unique combination of a cyclopropyl group and a methyl group on the phenol ring imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
4-cyclopropyl-3-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
Clé InChI |
XXGHCSOXYBGREM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)








![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)

